Gram-Positive Potency Advantage over Gentamicin
Verdamicin demonstrates a quantifiable advantage in potency over the widely used clinical aminoglycosides gentamicin and tobramycin against Gram-positive bacteria. A direct comparison found verdamicin to be 2- to 3-fold more active against Gram-positive organisms [1]. This increased potency is further supported by a study on Staphylococcus aureus isolates, including methicillin-resistant strains (MRSA), where verdamicin, along with gentamicin, tobramycin, and sisomicin, inhibited almost all strains at concentrations of less than 1 μg/ml [2]. The observed 2- to 3-fold increase in activity represents a significant, measurable difference that could be critical in research settings requiring lower effective concentrations.
| Evidence Dimension | In vitro antibacterial potency (fold-increase in activity) |
|---|---|
| Target Compound Data | 2- to 3-fold more active than gentamicin or tobramycin |
| Comparator Or Baseline | Gentamicin and Tobramycin (baseline activity = 1x) |
| Quantified Difference | 2- to 3-fold greater potency |
| Conditions | Assays against Gram-positive bacterial strains; specific methodology not detailed in the secondary source. |
Why This Matters
This quantifiable potency advantage against Gram-positive bacteria, including MRSA, makes verdamicin a valuable tool for researchers studying Gram-positive infections or screening for novel anti-staphylococcal agents, where a lower effective concentration may be desirable.
- [1] Weinstein MJ, Wagman GH, Marquez JA, Testa RT, Waitz JA. Verdamicin, a new broad spectrum aminoglycoside antibiotic. Antimicrob Agents Chemother. 1975 Mar;7(3):246-9. doi: 10.1128/AAC.7.3.246. PMID: 1137376; PMCID: PMC429119. View Source
- [2] Jordan GW, Hoeprich PD. Susceptibility of three groups of Staphylococcus aureus to newer antimicrobial agents. Antimicrob Agents Chemother. 1977 Jan;11(1):7-12. doi: 10.1128/AAC.11.1.7. PMID: 584152; PMCID: PMC351909. View Source
